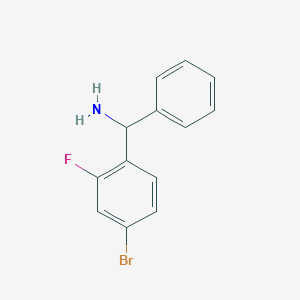

(4-Bromo-2-fluorophenyl)(phenyl)methanamine

Description

(4-Bromo-2-fluorophenyl)(phenyl)methanamine is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a phenyl group attached to a methanamine backbone

Properties

Molecular Formula |

C13H11BrFN |

|---|---|

Molecular Weight |

280.13 g/mol |

IUPAC Name |

(4-bromo-2-fluorophenyl)-phenylmethanamine |

InChI |

InChI=1S/C13H11BrFN/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |

InChI Key |

YYVCIDGLFCZXAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and benzaldehyde.

Formation of Schiff Base: The 4-bromo-2-fluoroaniline reacts with benzaldehyde under acidic conditions to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce new functional groups or modify the aromatic system.

Key Findings :

-

The electron-withdrawing fluorine atom at the ortho position activates the bromine for substitution via resonance and inductive effects.

-

Suzuki-Miyaura coupling with aryl boronic acids yields biaryl structures, useful in pharmaceutical intermediates.

Amine-Facilitated Reactions

The primary amine group participates in condensation and alkylation reactions, enabling further functionalization.

| Reaction Type | Conditions | Products | Application Example |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, acid | Imine derivatives | Ligands for metal complexes |

| Acylation | Acid chlorides, base | Amide derivatives | Prodrug synthesis |

Mechanistic Insight :

-

The amine acts as a nucleophile, attacking electrophilic carbonyl carbons to form imines or amides.

-

Acylation with acetyl chloride under basic conditions produces stable amides with retained halogen substituents.

Halogen-Specific Reactivity

The fluorine and bromine atoms influence both electronic and steric properties, enabling regioselective transformations.

Fluorine Reactivity:

-

Resistance to substitution due to strong C–F bond stability, making it a directing group in electrophilic aromatic substitution.

-

Ortho-directing effects enhance bromine’s reactivity in cross-coupling reactions.

Bromine Reactivity:

-

Selective displacement in Ullmann or Buchwald-Hartwig aminations to form C–N bonds .

-

Radical bromination under UV light for polymer functionalization.

Case Study 1: Anticancer Agent Intermediate

A 2022 study synthesized a brominated tyrosine kinase inhibitor using (4-bromo-2-fluorophenyl)(phenyl)methanamine as a key intermediate. The compound underwent Suzuki coupling with a pyrimidine boronic ester to achieve a 78% yield of the target molecule .

Case Study 2: Antimicrobial Derivatives

Researchers modified the amine group via acylation with 4-nitrobenzoyl chloride , producing a

Biological Activity

(4-Bromo-2-fluorophenyl)(phenyl)methanamine, a compound characterized by its unique halogen substitutions and aromatic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom on a phenyl ring, linked to a methanamine group. This unique substitution pattern contributes to its potential biological activities, as compounds with similar structures often exhibit diverse pharmacological properties. The presence of halogens can influence the electronic properties and steric factors of the molecule, enhancing its interaction with biological targets.

Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. The fluorophenyl group is particularly noteworthy for its role in binding to specific molecular targets, which can modulate the compound's biological activity. The exact pathways and molecular interactions are subjects of ongoing research, but initial studies suggest that this compound may act as an inhibitor or modulator of enzyme activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally similar to this compound. For instance, compounds with halogen substitutions have shown significant antibacterial effects against various strains of bacteria. A comparative analysis of related compounds indicates that the presence of bromine and fluorine enhances antibacterial potency, likely due to their electronic effects on the aromatic system .

| Compound Name | Antibacterial Activity | Notable Features |

|---|---|---|

| 4-Bromoaniline | Moderate | Used in dyes; simpler structure |

| 2-Fluoroaniline | High | Focused on electronic properties |

| Phenethylamine | Low | Commonly studied for neurochemical effects |

| 4-Methylphenylmethanamine | High | Investigated for stimulant properties |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated significant radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. The incorporation of electron-donating groups appears to enhance this activity .

Case Studies

- Antibacterial Efficacy : A study examining the antibacterial properties of various derivatives found that compounds with bromine substitutions exhibited higher inhibition zones against Gram-positive bacteria compared to their non-halogenated counterparts. This suggests that this compound could be a candidate for developing new antibacterial agents .

- Antioxidant Properties : In another study, derivatives related to this compound were tested for their antioxidant capacity using the DPPH radical scavenging method. Results indicated that certain substitutions significantly improved antioxidant activity compared to standard antioxidants like ascorbic acid .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity against targeted diseases.

Scientific Research Applications

Pharmacological Applications

- Medicinal Chemistry : The compound's structure suggests potential applications in drug development. Compounds with similar halogenated structures often exhibit enhanced potency and selectivity in biological systems.

- Antitumor Activity : Preliminary studies indicate that halogenated compounds can possess antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .

- Neuropharmacology : The structural characteristics of (4-Bromo-2-fluorophenyl)(phenyl)methanamine may allow for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions the compound as a candidate for further research in treating mood disorders .

Interaction Studies

Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. The presence of halogen atoms can influence binding affinities and interaction profiles, which are crucial for therapeutic efficacy.

Case Study 1: Anticancer Properties

A study examining structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. While specific data on this compound is limited, trends suggest potential for similar activity.

Case Study 2: Neuropharmacological Effects

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (4-Bromo-2-fluorophenyl)(phenyl)methanamine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). For example, a bromo-fluorophenyl intermediate may react with a benzylamine derivative under palladium catalysis . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), ligands (XPhos), and reaction time/temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring by TLC and HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and amine functionality (δ ~3.5 ppm for CH₂NH₂). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 294.0). FT-IR identifies NH₂ stretches (~3350 cm⁻¹). For crystalline samples, X-ray diffraction (via SHELX ) resolves stereochemistry. Cross-validate with computational NMR shifts (Gaussian DFT) .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Elemental analysis confirms C, H, N, Br, F content within ±0.3% of theoretical values. Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for drug design?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. Compare with experimental UV-Vis spectra (λmax ~260 nm). Solvent effects are modeled via PCM. Software: Gaussian 16 or ORCA .

Q. What strategies resolve crystallographic disorder in this compound structures?

- Methodological Answer : In SHELXL , apply ISOR/SADI restraints to manage anisotropic displacement parameters. For overlapping atoms, use PART/EXYZ instructions. Refine twinned data (e.g., via TWIN/BASF commands) and validate with R₁/wR₂ residuals (<5%). High-resolution data (d ~0.8 Å) reduces ambiguity .

Q. How to address discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-calculate shifts with explicit solvent models (e.g., COSMO-RS) or perform molecular dynamics (MD) simulations (AMBER/CHARMM) to sample conformers. Validate with NOESY/ROESY for spatial proximity data .

Q. What are the challenges in designing bioisosteres of this compound for antimicrobial studies?

- Methodological Answer : Replace bromine/fluorine with CF₃ or Cl while maintaining steric/electronic profiles. Use SAR studies to assess activity against Candida albicans or E. coli. Test derivatives via microbroth dilution (MIC assays) and compare logP (HPLC) to optimize membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.